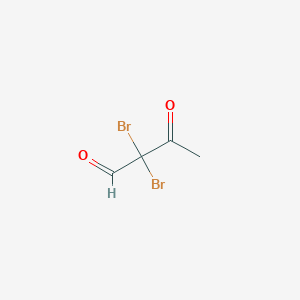
2,2-Dibromo-3-oxobutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-3-oxobutanal is an organic compound with the molecular formula C₄H₄Br₂O₂ It is a dibromo derivative of butanal, featuring a carbonyl group (C=O) and two bromine atoms attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dibromo-3-oxobutanal can be synthesized through the bromination of 3-oxobutanal. The reaction typically involves the addition of bromine (Br₂) to 3-oxobutanal in the presence of a solvent such as acetic acid. The reaction is exothermic and requires careful control of temperature and bromine addition rate to ensure complete bromination and avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization or distillation to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-3-oxobutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromoacetic acid.
Reduction: Reduction reactions can convert it to 2,2-dibromo-3-hydroxybutanal.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Dibromoacetic acid.
Reduction: 2,2-Dibromo-3-hydroxybutanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dibromo-3-oxobutanal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other brominated compounds
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-3-oxobutanal involves its interaction with various molecular targets. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is exploited in various chemical transformations and biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dibromo-3-hydroxybutanal
- 2,2-Dibromo-3-nitrilopropionamide
- 2,2-Dibromo-3-oxopropanal
Uniqueness
2,2-Dibromo-3-oxobutanal is unique due to its specific arrangement of bromine atoms and the carbonyl group, which imparts distinct reactivity and properties.
Propiedades
Número CAS |
82176-32-7 |
|---|---|
Fórmula molecular |
C4H4Br2O2 |
Peso molecular |
243.88 g/mol |
Nombre IUPAC |
2,2-dibromo-3-oxobutanal |
InChI |
InChI=1S/C4H4Br2O2/c1-3(8)4(5,6)2-7/h2H,1H3 |
Clave InChI |
YZXOOHZAQKSRDI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C=O)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


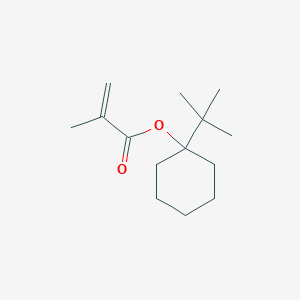
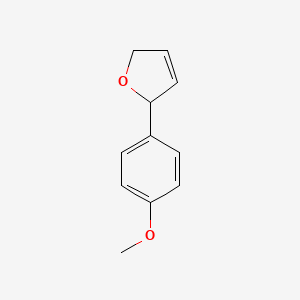
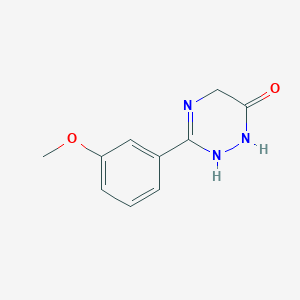
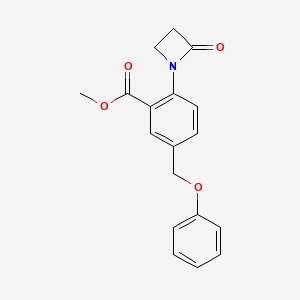

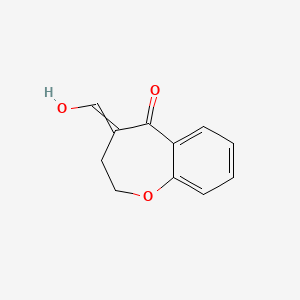
![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)

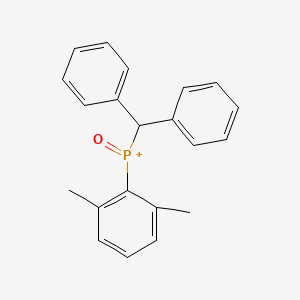
phosphanium bromide](/img/structure/B14411984.png)
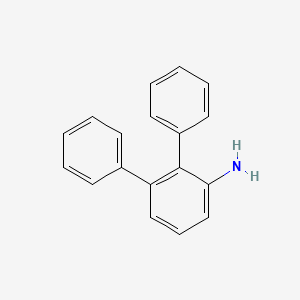
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
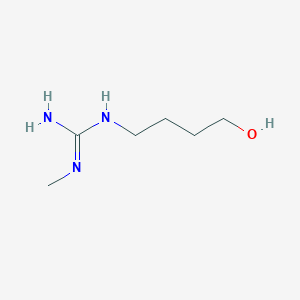
![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)
